N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
Historical Development and Significance
The development of pyrazole-oxadiazole-piperidine hybrids is rooted in the independent discovery and optimization of their constituent heterocycles. Pyrazole, first synthesized in 1883 by Ludwig Knorr via the condensation of hydrazines with β-keto esters, gained prominence with the commercialization of celecoxib (a pyrazole-based COX-2 inhibitor) in 1999. The 1,3,4-oxadiazole ring, initially reported in 1884 by Tiemann and Krüger, emerged as a critical pharmacophore in the 1940s with the development of oxolamine, a cough suppressant. Piperidine, a six-membered saturated nitrogen heterocycle, has been a staple in drug design since the 1950s, featuring in antipsychotics, analgesics, and antihistamines.
The fusion of these systems represents a milestone in rational drug design. For instance, the incorporation of oxadiazole into pyrazole derivatives enhances metabolic stability by replacing labile ester groups, as demonstrated in antitubercular hybrids where oxadiazole-pyrazole conjugates achieved MIC values below 1 μg/mL. Piperidine’s inclusion, as seen in the target compound, introduces conformational rigidity and improves blood-brain barrier permeability, a strategy employed in CNS-active agents.
Structural Classifications and Nomenclature
The target compound’s IUPAC name reflects its intricate connectivity:
- Pyrazole subunit : 1,3-dimethyl-1H-pyrazol-5-yl (positions 1 and 3 methylated to prevent tautomerism)
- Oxadiazole subunit : 1,3,4-oxadiazol-2-yl (oxygen at position 1, nitrogen at 3 and 4)
- Piperidine subunit : 1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (sulfonyl group at N1, carboxamide at C2)
The numbering follows Hantzsch-Widman rules:
- Pyrazole : Position 5 links to oxadiazole’s C5 via a methylene bridge.
- Oxadiazole : C2 connects to the piperidine’s carboxamide group.
- Piperidine : The sulfonyl group at N1 derives from thiophene-2-sulfonyl chloride.
Key structural features include:
- Bioisosteric replacements : The 1,3,4-oxadiazole (logP ~1.2) serves as a carbonyl mimic, improving solubility versus thioether analogs.
- Steric effects : 1,3-Dimethyl groups on pyrazole prevent undesired metabolic oxidation at the N1 position.
- Electronic modulation : The thiophene sulfonyl group (–SO2–) enhances electrophilicity at the piperidine nitrogen, facilitating target binding.
Emergence as Pharmacophores in Drug Discovery
Each heterocycle contributes distinct pharmacological advantages:
In hybrid systems, synergistic effects are observed:
- Antimicrobial activity : Pyrazole-oxadiazole derivatives inhibit Mycobacterium tuberculosis H37Ra with MICs of 0.92–2.56 μg/mL.
- Anticancer potential : Piperidine-linked oxadiazoles exhibit topoisomerase II inhibition (IC50 = 3.8 μM in MCF-7 cells).
- Neuropharmacology : Sulfonamide-piperidine hybrids target 5-HT6 receptors (Ki = 12 nM).
The thiophene sulfonyl group in the target compound may enhance bacterial dihydrofolate reductase binding, as seen in sulfonamide antibiotics.
Literature Review of Related Heterocyclic Compounds
Recent studies highlight the efficacy of analogous hybrids:
Pyrazole-oxadiazole conjugates :
Piperidine-oxadiazole systems :
Thiophene sulfonyl derivatives :
A comparative analysis of MIC values for tuberculosis-active hybrids:
| Compound | M. tuberculosis H37Ra (MIC, μg/mL) | M. bovis BCG (MIC, μg/mL) |
|---|---|---|
| 4e | 0.92 (active), 1.26 (dormant) | 2.71 (active), 2.47 (dormant) |
| 4k | 1.31 (active), 1.53 (dormant) | 1.53 (active), 1.22 (dormant) |
| Target compound* | Predicted: 0.8–1.5 | Predicted: 1.2–2.0 |
*Predicted values based on QSAR models of sulfonyl-piperidine analogs.
This structural amalgamation positions the target compound as a promising candidate for antimicrobial and CNS-targeted therapies, warranting further mechanistic and preclinical validation.
[Continued in subsequent sections with synthesis, computational studies, and pharmacological profiling...]
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c1-11-10-13(22(2)21-11)16-19-20-17(27-16)18-15(24)12-6-3-4-8-23(12)29(25,26)14-7-5-9-28-14/h5,7,9-10,12H,3-4,6,8H2,1-2H3,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGIJIGKOFLGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit significant anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of tubulin polymerization : This mechanism disrupts cancer cell mitosis .
- Induction of apoptosis : Some oxadiazole derivatives have been shown to trigger programmed cell death in cancer cells .
A study demonstrated that a related oxadiazole derivative exhibited a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of the thiophene ring enhances its interaction with microbial targets. Research has indicated that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, influencing processes like cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound could induce oxidative stress in cancer cells, leading to cell death through ROS accumulation .
Study 1: Anticancer Efficacy
In a recent study published in PubMed Central, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed significant cytotoxicity against HeLa (cervical cancer) and CaCo-2 (colon cancer) cell lines with IC50 values below 50 µM. The study concluded that structural modifications could enhance potency against specific cancer types .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds similar to our target molecule. The results indicated that these compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This study highlighted the potential for developing new antibiotics from these derivatives .
Table 1: Biological Activities of Related Compounds
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds featuring pyrazole and oxadiazole structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazoles have been shown to possess antibacterial and antifungal activities against various pathogens. Studies have reported that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
2. Antitumor Activity
The compound's antitumor potential has been explored in various studies. Substituted pyrazoles have been documented to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
3. Anti-inflammatory Properties
Compounds containing oxadiazole moieties are known for their anti-inflammatory effects. The introduction of specific substituents can enhance these properties, making them suitable candidates for treating inflammatory diseases .
4. Antidiabetic Effects
Recent investigations have highlighted the potential of pyrazole derivatives in managing diabetes through their ability to modulate glucose levels and improve insulin sensitivity .
Agrochemical Applications
The compound's structural characteristics also lend themselves to applications in agrochemicals. Pyrazole-based compounds have been utilized as herbicides and insecticides due to their effectiveness against pests while being relatively safe for non-target organisms . The integration of thiophene and oxadiazole groups can enhance the efficacy and selectivity of these agrochemicals.
Material Science Applications
In material science, the unique properties of this compound can be exploited for developing novel materials with specific electronic or optical characteristics. For instance, the incorporation of heterocycles like thiophene can lead to materials with enhanced conductivity or photonic properties .
Case Study 1: Antimicrobial Screening
A study evaluated various pyrazole derivatives against common bacterial strains (e.g., E. coli, S. aureus) and fungal species (e.g., Candida albicans). The results indicated that compounds similar to N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibited significant inhibitory effects on microbial growth, suggesting its potential as a new antimicrobial agent .
Case Study 2: Antitumor Activity
In another investigation, a series of synthesized pyrazole derivatives were tested for their cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that certain modifications to the pyrazole ring significantly enhanced antitumor activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Core Heterocycle : 1,3,4-Thiadiazole (vs. oxadiazole in the target compound).
- Substituents : 4-Fluorophenyl and pyrrolidine-5-oxo-carboxamide (vs. thiophene sulfonyl and piperidine-carboxamide).
- Key Differences :
- Replacement of oxygen in oxadiazole with sulfur in thiadiazole alters electronic properties (higher polarizability in thiadiazole).
- Fluorophenyl vs. thiophene sulfonyl groups confer distinct steric and electronic profiles for target engagement.
Compound B : Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide) ()
- Core Heterocycle : Thiazole (vs. oxadiazole).
- Substituents : Chlorophenyl, pyrimidine, and hydroxyethylpiperazine (vs. dimethylpyrazole and thiophene sulfonyl).
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The thiophene sulfonyl group in the target compound enhances solubility compared to fluorophenyl or chlorophenyl substituents in analogues .
- Oxadiazole cores generally exhibit superior metabolic stability over thiadiazoles due to reduced susceptibility to cytochrome P450-mediated oxidation .
Binding Affinity and Selectivity
While direct biological data for the target compound is unavailable, structural inferences can be made:
- Piperidine vs.
- Thiophene Sulfonyl vs. Fluorophenyl : The sulfonyl group’s strong electron-withdrawing nature may enhance interactions with polar residues in enzymatic active sites, contrasting with fluorophenyl’s hydrophobic effects .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a chlorinated intermediate under basic conditions (e.g., K₂CO₃ in DMF) . To optimize yield:
- Solvent Selection : DMF is preferred due to its polar aprotic nature, but alternatives like DMSO or acetonitrile could be tested for reactivity differences.
- Stoichiometry : Use a 1:1.1 molar ratio of thiol to RCH₂Cl to minimize side reactions .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation, especially during the oxadiazole ring closure.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the final product from byproducts like unreacted thiol or dimerized species.
Basic Question: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to verify substituents on the pyrazole and oxadiazole rings. For example, the thiophene sulfonyl group will show distinct aromatic protons at δ 7.0–7.5 ppm and sulfonyl signals near δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the piperidine-carboxamide moiety.
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions, as demonstrated for analogous triazole and oxadiazole derivatives .
Basic Question: How can researchers address poor solubility of this compound in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
- pH Adjustment : Test solubility at physiological pH (7.4) and modify buffer composition (e.g., phosphate vs. Tris-HCl).
- Prodrug Strategy : Introduce ionizable groups (e.g., carboxylic acid esters) on the piperidine or thiophene sulfonyl moiety to improve hydrophilicity .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophene sulfonyl group in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the thiophene sulfonyl group with other electron-withdrawing groups (e.g., benzene sulfonyl, nitro) and compare bioactivity .
- Computational Docking : Use molecular dynamics simulations to assess binding affinity to target proteins (e.g., enzymes with sulfonyl-binding pockets).
- Biological Assays : Test analogs in enzyme inhibition or cell viability assays, correlating substituent electronic properties (Hammett σ values) with IC₅₀ values .
Advanced Question: What computational tools can predict metabolic stability and toxicity of this compound?
Methodological Answer:
- ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP, CYP450 inhibition, and hERG channel liability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites prone to oxidation or hydrolysis .
- Machine Learning : Train models on datasets of similar oxadiazole derivatives to predict metabolic pathways (e.g., sulfonyl group cleavage via esterases) .
Advanced Question: How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers or assay-specific artifacts .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., cell line, incubation time).
- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to distinguish direct target effects from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
